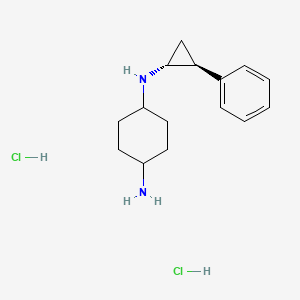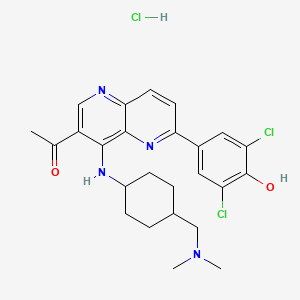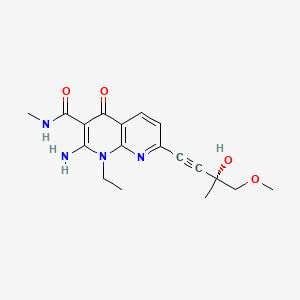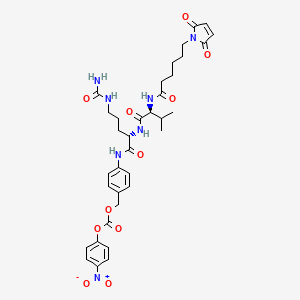![molecular formula C18H25Cl3N4O B560218 N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride](/img/structure/B560218.png)
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride
Overview
Description
RS 16566 dihydrochloride is a high-affinity ligand for the ®-zacopride binding site. It is known for its interaction with 5-hydroxytryptamine 3 receptors, making it a valuable compound in pharmacological research . The chemical name of RS 16566 dihydrochloride is ®-N-1-Azabicyclo[2.2.2]oct-3-yl-6-chloro-1-(1-methylethyl)-1H-benzimidazole-4-carboxamide .
Mechanism of Action
Target of Action
RS 16566 dihydrochloride is a high affinity ligand for the ®-zacopride binding site . The primary target of RS 16566 dihydrochloride is the 5-HT3 receptor and the 5-HT4 receptor . These receptors play a crucial role in the transmission of signals in the nervous system.
Mode of Action
RS 16566 dihydrochloride interacts with its targets by binding to the ®-zacopride site of the 5-HT3 and 5-HT4 receptors . This binding action results in changes in the receptor’s function, affecting the transmission of signals.
Pharmacokinetics
The compound is soluble to 10 mm in water , which suggests that it may have good bioavailability.
Action Environment
The action, efficacy, and stability of RS 16566 dihydrochloride can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions. For instance, RS 16566 dihydrochloride is recommended to be stored at room temperature .
Biochemical Analysis
Biochemical Properties
RS 16566 dihydrochloride is known to interact with 5-HT3 receptors . These receptors are ligand-gated ion channels, which play a crucial role in fast synaptic transmission in various parts of the brain and the peripheral nervous system
Cellular Effects
The cellular effects of RS 16566 dihydrochloride are primarily related to its interaction with 5-HT3 receptors By binding to these receptors, RS 16566 dihydrochloride can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
RS 16566 dihydrochloride acts as a high affinity ligand for the ®-zacopride binding site This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RS 16566 dihydrochloride involves multiple steps, starting with the preparation of the benzimidazole core. The key steps include:
Formation of the benzimidazole ring: This is typically achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative.
Introduction of the chloro substituent: Chlorination is performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the quinuclidine moiety: This involves the reaction of the benzimidazole intermediate with a quinuclidine derivative under basic conditions.
Industrial Production Methods
Industrial production of RS 16566 dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or continuous flow reactors: To control reaction conditions precisely.
Purification steps: Including crystallization and chromatography to achieve high purity (≥98%) as required for research applications.
Chemical Reactions Analysis
RS 16566 dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of oxidized benzimidazole derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
RS 16566 dihydrochloride is widely used in scientific research due to its high affinity for the ®-zacopride binding site. Its applications include:
Pharmacological studies: Investigating the role of 5-hydroxytryptamine 3 receptors in various physiological and pathological processes.
Neurochemical research: Studying the effects of 5-hydroxytryptamine 3 receptor modulation on neurotransmitter release and neuronal activity.
Drug development: Serving as a lead compound for the development of new therapeutic agents targeting 5-hydroxytryptamine 3 receptors
Comparison with Similar Compounds
RS 16566 dihydrochloride is unique due to its high affinity for the ®-zacopride binding site. Similar compounds include:
Zacopride: Another high-affinity ligand for 5-hydroxytryptamine 3 receptors.
Granisetron: A selective 5-hydroxytryptamine 3 receptor antagonist used clinically.
Ondansetron: Another selective 5-hydroxytryptamine 3 receptor antagonist used to prevent nausea and vomiting
RS 16566 dihydrochloride stands out due to its specific binding characteristics and its utility in research applications, particularly in studying the pharmacology of 5-hydroxytryptamine 3 receptors .
Properties
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O.2ClH/c1-11(2)23-10-20-17-14(7-13(19)8-16(17)23)18(24)21-15-9-22-5-3-12(15)4-6-22;;/h7-8,10-12,15H,3-6,9H2,1-2H3,(H,21,24);2*1H/t15-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEOWDMQSXDYRJ-CKUXDGONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C=NC2=C(C=C(C=C21)Cl)C(=O)N[C@H]3CN4CCC3CC4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-3-[2-[[(1S)-1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B560135.png)

![1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride](/img/structure/B560138.png)









![(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B560157.png)

